molecular formula C17H16O4 B2528582 2-Ethoxy-4-formylphenyl 3-methylbenzoate CAS No. 443647-58-3

2-Ethoxy-4-formylphenyl 3-methylbenzoate

Cat. No. B2528582
M. Wt: 284.311
InChI Key: JITQABVXBPNHSE-UHFFFAOYSA-N
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Description

The compound "2-Ethoxy-4-formylphenyl 3-methylbenzoate" is a chemical entity that has been the subject of various studies due to its potential applications in fields such as organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of complex structures through reactions such as condensation. For instance, a novel compound with a 1,2,4-triazole Schiff base was synthesized through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . Similarly, the synthesis of triorganotin(IV) derivatives involves the use of benzoate ligands to bridge adjacent Sn-centers, resulting in structures with varying coordination geometries . These methods could potentially be adapted for the synthesis of "2-Ethoxy-4-formylphenyl 3-methylbenzoate" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-Ethoxy-4-formylphenyl 3-methylbenzoate" has been determined using techniques such as X-ray crystallography and spectroscopy. For example, the crystal structures of triorganotin(IV) derivatives have been elucidated, revealing geometries such as trigonal bipyramidal and distorted tetrahedral . The molecular structure of the synthesized Schiff base was optimized using density functional theory (DFT), which provided insights into vibrational frequencies, ultraviolet-visible spectrums, and nuclear magnetic resonance values . These techniques could be employed to analyze the molecular structure of "2-Ethoxy-4-formylphenyl 3-methylbenzoate."

Chemical Reactions Analysis

The chemical reactivity of related compounds includes a variety of reactions such as bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation . These reactions often lead to the formation of substituted products, which can significantly alter the properties of the original compound. The reaction of 2-ethoxy-3-phenylbenzo[d]-1,3,2-oxazaphosphorin-6-one with α-ketocarboxylic acid esters is another example of how related compounds can undergo transformation to form new heterocycles . Understanding these reactions can provide a basis for predicting the reactivity of "2-Ethoxy-4-formylphenyl 3-methylbenzoate" under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the antioxidant activities of the synthesized Schiff base were evaluated using various techniques, and its thermodynamic characteristics were investigated . The compound's nonlinear optical (NLO) properties were also examined, indicating its potential as a building block for NLO materials . These studies provide a framework for assessing the physical and chemical properties of "2-Ethoxy-4-formylphenyl 3-methylbenzoate," including its potential antioxidant activity and suitability for applications in material science.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Ethoxy-4-formylphenyl 3-methylbenzoate is involved in the synthesis of various chemical compounds. For instance, it acts as a precursor in the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of certain oral hypoglycemic agents like repaglinide (Salman et al., 2002). Additionally, it's utilized in the creation of diversely substituted 2-arylbenzoic acids used as proton shuttles in the arylation of indoles with bromobenzenes, showing superior yield and selectivity for these substrates (Jing-Jing Pi et al., 2018).

Quantum Chemical Studies

  • Quantum chemical calculations, including Density Functional Theory (DFT) methods, have been applied to molecules like 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate, providing insights into their chemical structure and properties. These studies calculate properties like dipole moments, HOMO-LUMO energy, molecular electrostatic potential, and others, offering a deep understanding of the molecule's behavior at a quantum level (Kotan & Yuksek, 2021).

Spectroscopic and Electronic Studies

  • The compound has been a subject of comprehensive spectroscopic, electronic, and thermodynamic studies. For instance, the synthesis, antioxidant activity, spectroscopic, electronic, and thermodynamic properties of a molecule based on 2-Ethoxy-4-formylphenyl 3-methylbenzoate have been examined, with the characterization involving various spectroscopy techniques and the evaluation of antioxidant activities through different methods. These studies involve the use of DFT for assessing molecular structure and vibrational frequencies, highlighting the compound's potential in fields like antioxidant research (Medetalibeyoglu, 2021).

properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-20-16-10-13(11-18)7-8-15(16)21-17(19)14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITQABVXBPNHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-formylphenyl 3-methylbenzoate

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